molecular formula C13H16N4O4S B2606437 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea CAS No. 2034464-90-7

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Cat. No.: B2606437
CAS No.: 2034464-90-7
M. Wt: 324.36
InChI Key: VHELLXNVHHPWDN-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a complex organic compound that features both oxazolidinone and benzothiazole moieties. These structural elements are known for their significant biological activities and are often found in pharmaceutical compounds. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dioxo-1,3-oxazolidine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted urea or benzothiazole derivatives.

Scientific Research Applications

1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, while the benzothiazole ring can interact with various enzymes and receptors. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(2-methoxyphenyl)urea
  • 1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4-methylphenyl)urea

Uniqueness

1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is unique due to the presence of both oxazolidinone and benzothiazole moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S/c18-10-7-21-13(20)17(10)6-5-14-11(19)16-12-15-8-3-1-2-4-9(8)22-12/h1-7H2,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHELLXNVHHPWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)NCCN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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